molecular formula C18H21N3O2S B12879049 N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide CAS No. 606112-39-4

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide

Cat. No.: B12879049
CAS No.: 606112-39-4
M. Wt: 343.4 g/mol
InChI Key: DSFUIYUSTVSNNT-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide is a synthetic small molecule designed for research purposes. Its structure incorporates a benzamide moiety linked to a piperidine ring that is further functionalized with a furanylmethyl carbamothioyl group. This specific architecture suggests potential for interaction with various biological targets. In medicinal chemistry research, similar piperidine-based scaffolds are frequently explored for their bioactive properties. For instance, piperidine derivatives have been investigated as potent inhibitors of enzymes like acetylcholinesterase and have been identified as key components in developing inhibitors for protein complexes such as the NLRP3 inflammasome . Furthermore, the presence of the furan ring is a common feature in many pharmacologically active compounds, including Schiff base ligands and their metal complexes, which are studied for their cytotoxic properties . The inclusion of a carbamothioyl group may offer additional binding possibilities due to the sulfur atom's properties. This compound is intended to serve as a valuable chemical tool for researchers in drug discovery and chemical biology, particularly for probing structure-activity relationships (SAR) and understanding novel mechanisms of action. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

606112-39-4

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C18H21N3O2S/c22-17(14-5-2-1-3-6-14)20-15-8-10-21(11-9-15)18(24)19-13-16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,19,24)(H,20,22)

InChI Key

DSFUIYUSTVSNNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=S)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidin-4-yl Intermediate

The piperidine ring is typically synthesized or procured as 4-aminopiperidine or a protected derivative. The amino group at the 4-position serves as the nucleophilic site for subsequent thiocarbamoyl group attachment.

Formation of the Furan-2-ylmethylcarbamothioyl Moiety

The carbamothioyl group is introduced by reacting the piperidin-4-yl amine with an isothiocyanate derivative of furan-2-ylmethyl or by using thiocarbamoyl chloride intermediates. This step involves nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.

Coupling with Benzamide

The final step involves coupling the functionalized piperidine intermediate with benzoyl chloride or a benzamide derivative under amide bond-forming conditions. Typical reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in anhydrous solvents such as dichloromethane or DMF at controlled temperatures.

Reaction Conditions and Purification

  • Solvents: Commonly used solvents include dichloromethane, DMF, or THF, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: Reactions are typically performed at room temperature to moderate heating (25–60 °C) to optimize reaction rates without decomposing sensitive groups.
  • Purification: The crude product is purified by column chromatography using silica gel, with eluents such as ethyl acetate/hexane mixtures. Final characterization is confirmed by NMR, IR, and melting point analysis.

Representative Synthetic Route Table

Step Reactants Reagents/Conditions Product Notes
1 4-Aminopiperidine + Furan-2-ylmethyl isothiocyanate Room temp, solvent (e.g., DCM) N-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl intermediate Formation of thiourea linkage
2 Intermediate + Benzoyl chloride EDCI or DCC, base (triethylamine), anhydrous solvent, 25–40 °C N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide Amide bond formation
3 Purification Silica gel chromatography Pure target compound Confirmed by spectral analysis

Research Findings and Optimization

  • The thiocarbamoyl formation step is critical and requires anhydrous conditions to prevent hydrolysis.
  • Use of coupling agents like EDCI improves amide bond formation efficiency and reduces side reactions.
  • Temperature control during coupling avoids decomposition of the furan ring, which is sensitive to harsh conditions.
  • Spectroscopic data (NMR, IR) confirm the presence of characteristic thiocarbamoyl (C=S stretch ~1200–1300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
  • Yields reported in literature range from moderate to high (60–85%) depending on reaction scale and purification methods.

Comparative Notes on Related Compounds

Compounds structurally related to this compound, such as fluorinated analogs, follow similar synthetic routes but may require additional steps for fluorine incorporation or protection/deprotection strategies. These analogs have been synthesized for medicinal chemistry applications, particularly in anticancer research, highlighting the importance of the thiocarbamoyl and furan moieties in biological activity modulation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, reduced amines, and substituted benzamides. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Scientific Research Applications

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituents, molecular weights, and synthetic yields:

Compound Name (Reference) Key Substituents on Piperidine N Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound Furan-2-ylmethylcarbamothioyl 343.44 - Thiourea linkage, heterocyclic furan substituent
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) 4-(3-Ethylthioureido)benzyl 449.21 64.2 Ethylthiourea, trifluoromethyl group on benzamide
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) 4-(3-Ethylureido)benzyl 449.21 55.2 Urea linkage (vs. thiourea), enhanced polarity
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)nicotinamide (17g) 4-Guanidinobenzyl 353.20 20.7 Guanidine group; lower yield, basic side chain
N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) 4-Methoxyphenylamino thiourea (not on piperidine) - - Antioxidant activity (% inhibition: 87.7); thiourea on benzamide aniline

Structural and Functional Differences

Thiourea vs. Urea Linkages: The target compound’s thiourea group (-N-C(=S)-NH-) differs from urea analogs (e.g., 7a ) in electronic properties and hydrogen-bonding capacity. In 8a , the ethylthioureido group is part of a benzyl substituent, whereas the target’s thiourea is directly attached to the piperidine nitrogen, offering distinct spatial arrangements.

Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with aliphatic (e.g., ethyl in 8a) or aromatic (e.g., guanidinobenzyl in 17g ) substituents. Furan’s oxygen atom may engage in hydrogen bonding or dipole interactions.

Synthetic Yields :

  • Thiourea-containing compounds (e.g., 8a , 64.2% yield) generally show higher yields compared to guanidine derivatives (e.g., 17g , 20.7%), likely due to the stability of isothiocyanate intermediates during synthesis.

Physicochemical Properties

  • The target’s molecular weight (343.44 g/mol) is lower than analogs with trifluoromethyl or guanidine groups (e.g., 17g: 353.20 g/mol; 8a: 449.21 g/mol), suggesting better solubility in nonpolar solvents.
  • The furan moiety may reduce aqueous solubility compared to polar substituents like methoxy (H10 ) but improve metabolic stability.

Biological Activity

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H23N3O2S
  • CAS Number : 3218755
  • Molecular Weight : 357.47 g/mol

The presence of a furan ring, piperidine moiety, and a benzamide group suggests potential interactions with biological targets, particularly enzymes.

Enzyme Inhibition

Research indicates that compounds containing furan and piperidine structures often exhibit significant inhibitory effects on various enzymes. One study highlighted the activity of similar furan derivatives against mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The IC50 values for potent inhibitors ranged from 0.0433 µM to 0.28 µM, showcasing the importance of structural modifications in enhancing inhibitory potency .

Antiviral Activity

A related class of compounds featuring furan moieties has been investigated for antiviral properties, particularly against SARS-CoV-2. For instance, derivatives similar to this compound were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Some derivatives achieved IC50 values below 10 µM, indicating promising antiviral activity .

Case Study 1: Tyrosinase Inhibition

In a comparative study of various furan derivatives, it was found that modifications to the phenolic groups significantly affected tyrosinase inhibition. Compounds with specific substitutions showed enhanced activity, suggesting that this compound could be optimized for better efficacy against this target .

CompoundIC50 (µM)Mechanism of Action
Compound A0.0433Mixed inhibition on tyrosinase
Compound B0.28Competitive inhibition

Case Study 2: Antiviral Efficacy against SARS-CoV-2

Another study focused on the antiviral properties of furan-containing compounds against SARS-CoV-2 Mpro. The compound F8-B6 was identified as a reversible covalent inhibitor with an IC50 value of 1.57 µM, demonstrating the potential of structurally related compounds to act as effective inhibitors .

CompoundIC50 (µM)Cytotoxicity (CC50)
F8-B61.57>100 µM
F8-B221.55>100 µM

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and type of functional groups on the furan and piperidine rings are critical for biological activity. For example, variations in substituents can lead to significant differences in enzyme inhibition profiles .

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